molecular formula C18H21N3O2 B5519266 2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

Cat. No.: B5519266
M. Wt: 311.4 g/mol
InChI Key: UDLGCCLMVXFCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.16337692 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Pyrimidine derivatives exhibit a broad range of bioactivities, making them potent units for new drug research. Studies on 5-hydroxymethylpyrimidines, which are related to the compound , have been conducted to understand their cytotoxic properties and antimicrobial activity (Stolarczyk et al., 2021).

  • Electronic and Optical Exploration : Thiopyrimidine derivatives, which share a structural similarity with the compound, have been explored for their applications in medicine and nonlinear optics. The study demonstrates their significance in the fields of electronic and photophysical properties (Hussain et al., 2020).

Biological and Chemical Interactions

  • DNA Interactions : The interaction of pyrimidine derivatives with DNA is crucial in understanding their biological implications. Studies have been conducted to evaluate how these compounds interact with DNA, including their intercalation and groove-binding properties (Wilson et al., 1990).

  • Antibacterial and Antiviral Activity : Certain pyrimidine derivatives show promising antibacterial and antiviral activities, which are essential for developing new therapeutic agents (Stuart et al., 1983).

Material Science Applications

  • Polyimide Synthesis : The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, related to pyrimidine derivatives, showcases the application in material science, particularly in creating polymers with low dielectric constants and good thermal stability (Wang et al., 2006).

Pharmaceutical Research

  • Drug Metabolite Studies : The metabolites of drugs derived from camptothecin, which is structurally related to pyrimidine derivatives, have been studied for their roles in antitumor effects. Understanding these metabolites helps in developing effective cancer treatments (Kawato et al., 1991).

  • Corrosion Inhibition : Schiff bases derived from pyrimidine have been evaluated for their efficiency as corrosion inhibitors, which is crucial in material preservation and industrial applications (Hegazy et al., 2012).

Mechanism of Action

While the specific mechanism of action for “2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine” is not mentioned in the retrieved papers, it’s worth noting that many piperidine derivatives are present in more than twenty classes of pharmaceuticals . They often play significant roles in drug design and have various pharmacological applications .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on designing new derivatives of “2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine” that could enhance life quality .

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-15-6-3-4-13-21(15)17(22)14-7-9-16(10-8-14)23-18-19-11-5-12-20-18/h5,7-12,15H,2-4,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGCCLMVXFCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.